

## Application Notes and Protocols: Patient-Reported Outcomes in Migalastat Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Migalastat |           |
| Cat. No.:            | B1676587   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of patient-reported outcomes (PROs) from clinical studies of **migalastat**, an oral pharmacological chaperone for the treatment of Fabry disease in patients with amenable GLA mutations. The following sections detail the quantitative data from key clinical trials, the methodologies used to collect these outcomes, and a workflow for integrating PROs into clinical studies.

#### **Quantitative Patient-Reported Outcomes**

The following tables summarize the key patient-reported outcomes from the FACETS, ATTRACT, and ASPIRE clinical trials, as well as their open-label extensions (OLE).

#### **Gastrointestinal Symptoms**

Gastrointestinal (GI) symptoms are a significant burden for patients with Fabry disease. The Gastrointestinal Symptom Rating Scale (GSRS) was utilized in the FACETS trial to assess changes in GI-related symptoms.

Table 1: Changes in Gastrointestinal Symptom Rating Scale (GSRS) Scores in the FACETS Trial



| Outcome                                                      | Treatment<br>Group | Timepoint       | Mean<br>Change<br>from<br>Baseline | p-value               | Citation |
|--------------------------------------------------------------|--------------------|-----------------|------------------------------------|-----------------------|----------|
| Diarrhea<br>Domain<br>Score                                  | Migalastat         | 6 Months        | -0.3                               | 0.03 (vs.<br>Placebo) | [1]      |
| Placebo                                                      | 6 Months           | +0.2            | [1]                                |                       |          |
| Improvement in Diarrhea (based on MCID of 0.33)              | Migalastat         | 6 Months        | 43% of patients                    | 0.02 (vs.<br>Placebo) | [2]      |
| Placebo                                                      | 6 Months           | 11% of patients | [2]                                |                       |          |
| Improvement in Diarrhea (in patients with baseline diarrhea) | Migalastat         | 6 Months        | 71% of patients                    | 0.02 (vs.<br>Placebo) | [2]      |
| Placebo                                                      | 6 Months           | 20% of patients | [2]                                |                       |          |

Note: A decrease in GSRS score indicates improvement.

#### **Pain**

Pain is a debilitating symptom of Fabry disease. The Brief Pain Inventory (BPI) and the Fabry-specific Pediatric Health and Pain Questionnaire (FPHPQ) have been used to evaluate the effect of **migalastat** on pain.

Table 2: Pain Outcomes in Migalastat Clinical Studies



| Study           | Outcome<br>Measure                                               | Treatment<br>Group    | Timepoint          | Key Finding                                                 | Citation |
|-----------------|------------------------------------------------------------------|-----------------------|--------------------|-------------------------------------------------------------|----------|
| MALTA-<br>FABRY | SF-36 Pain<br>Domain                                             | Migalastat            | 24 Months          | Significant improvement (change from baseline: 8.57 points) | [3][4]   |
| ATTRACT         | Brief Pain<br>Inventory<br>(BPI)                                 | Migalastat vs.<br>ERT | 18 Months          | Scores remained stable and comparable between groups.       | [5]      |
| ASPIRE          | Fabry- specific Pediatric Health and Pain Questionnair e (FPHPQ) | Migalastat            | Up to 48<br>Months | Improvement in pain related to heat or exertion.            | [6][7]   |

#### **Health-Related Quality of Life (HRQoL)**

HRQoL is a critical measure of the overall impact of a disease and its treatment on a patient's well-being. The Short-Form 36-Item Health Survey (SF-36) and the Pediatric Quality of Life Inventory<sup>TM</sup> are key instruments used in **migalastat** trials.

Table 3: Health-Related Quality of Life Outcomes in Migalastat Clinical Studies



| Study           | Outcome<br>Measure                              | Treatment<br>Group    | Timepoint          | Key Finding                                                         | Citation |
|-----------------|-------------------------------------------------|-----------------------|--------------------|---------------------------------------------------------------------|----------|
| MALTA-<br>FABRY | SF-36 Role<br>Limitations<br>Physical<br>Domain | Migalastat            | 24 Months          | Significant improvement (change from baseline: 13.39 points)        | [3][4]   |
| ATTRACT         | SF-36 Physical Component Summary (PCS)          | Migalastat vs.<br>ERT | Baseline           | Migalastat<br>group had<br>higher<br>functioning at<br>study entry. | [8]      |
| ASPIRE          | Pediatric<br>Quality of Life<br>Inventory™      | Migalastat            | Up to 48<br>Months | Quality of life remained stable.                                    | [6][7]   |

# Experimental Protocols for Patient-Reported Outcome Measures

Detailed methodologies are crucial for the standardized collection and interpretation of PRO data.

#### **Gastrointestinal Symptom Rating Scale (GSRS)**

- Objective: To assess the severity of gastrointestinal symptoms.
- Instrument: A 15-item questionnaire divided into five domains: Diarrhea, Reflux, Indigestion,
   Constipation, and Abdominal Pain[1].
- Scoring: Each item is rated on a 7-point Likert scale, where 1 indicates the absence of troublesome symptoms and 7 represents very troublesome symptoms[1].
- Administration: The questionnaire is self-administered by the patient.



Analysis: Statistical comparisons between treatment and placebo groups can be performed
using an analysis of covariance (ANCOVA), including treatment, baseline values, and the
treatment-by-baseline interaction as covariates[1]. Long-term effects can be assessed using
95% confidence intervals of the change from baseline[1].

#### **Short-Form 36-Item Health Survey (SF-36)**

- Objective: To measure health-related quality of life across eight domains.
- Instrument: A 36-item, patient-reported survey of health status. Key domains relevant to Fabry disease studies include physical functioning, role limitations due to physical health, bodily pain, and general health.
- Scoring: Scores are calculated for each domain and can be summarized into a Physical Component Summary (PCS) and a Mental Component Summary (MCS).
- Administration: Self-administered by the patient. In the MALTA-FABRY study, questionnaires
  were completed over a 24-month period[3][4].

#### **Brief Pain Inventory (BPI) - Short Form**

- Objective: To assess the severity of pain and its impact on daily functioning.
- Instrument: A self-administered questionnaire that measures pain severity and the interference of pain with daily activities.
- Scoring: Patients rate pain severity on a numerical scale.
- Administration: Used in the ATTRACT trial to compare pain outcomes between patients treated with migalastat and enzyme replacement therapy (ERT)[5][8].

## Fabry-specific Pediatric Health and Pain Questionnaire (FPHPQ)

- Objective: To assess Fabry disease-specific symptoms in a pediatric population.
- Instrument: A questionnaire that includes questions about pain related to heat or exertion[6]
   [7].



- Scoring: Pain assessment is measured on a 10-point scale from 0 (no pain) to 10 (pain as bad as you can imagine)[9]. A decrease from baseline indicates an improvement.
- Administration: Self-reported by adolescent patients in the ASPIRE study[6][7].

# Visualization of Methodologies Workflow for Patient-Reported Outcome Assessment in Clinical Trials

The following diagram illustrates a standardized workflow for the collection and analysis of PRO data in a clinical trial setting for Fabry disease.

Caption: Workflow for PRO Assessment in Fabry Disease Clinical Trials.

### Logical Relationship of Migalastat's Action to Patient-Reported Outcomes

This diagram illustrates the proposed mechanism of action of **migalastat** and its downstream effects on clinical and patient-reported outcomes.





Click to download full resolution via product page

Caption: Migalastat's Mechanism and its Impact on Patient-Reported Outcomes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ir.amicusrx.com [ir.amicusrx.com]
- 2. Migalastat improves diarrhea in patients with Fabry disease: clinical-biomarker correlations from the phase 3 FACETS trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient reported quality of life and medication adherence in Fabry disease patients treated with migalastat: A prospective, multicenter study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GALA project: practical recommendations for the use of migalastat in clinical practice on the basis of a structured survey among Italian experts PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of migalastat in adolescent patients with Fabry disease: Results from ASPIRE, a phase 3b, open-label, single-arm, 12-month clinical trial, and its open-label extension PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Executive Summary Clinical Review Report: Migalastat (Galafold) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety, Pharmacodynamics, and Efficacy of Migalastat in Pediatric Subjects (Aged >12
  Years) With Fabry Disease | MedPath [trial.medpath.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Patient-Reported Outcomes in Migalastat Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676587#patient-reported-outcomes-in-migalastat-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com